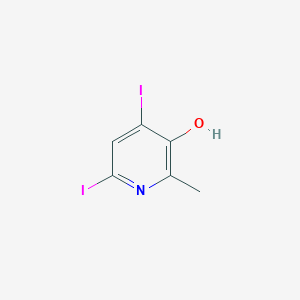
4,6-Diiodo-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-ジヨード-2-メチルピリジン-3-オールは、分子式C6H5I2NO、分子量360.92 g/molの複素環式有機化合物です この化合物は、ピリジン環の4位と6位にヨウ素原子2つ、2位にメチル基、3位にヒドロキシル基が存在することを特徴としています。
2. 製法
合成経路と反応条件: 4,6-ジヨード-2-メチルピリジン-3-オールの合成は、通常、2-メチルピリジン-3-オールのヨウ素化を伴います。 一般的な方法の1つは、酸性条件下でヨウ素と過酸化水素や次亜塩素酸ナトリウムなどの酸化剤を使用する方法です 。反応は求電子置換反応を経て進行し、ヨウ素原子がピリジン環の4位と6位に導入されます。
工業生産方法: 4,6-ジヨード-2-メチルピリジン-3-オールの工業生産には、同様のヨウ素化プロセスが、より大規模で行われる場合があります。反応条件は、製品の高収率と純度を確保するために最適化されています。 連続フロー反応器や自動システムを使用すると、生産プロセスの効率性とスケーラビリティを向上させることができます 。
3. 化学反応解析
反応の種類: 4,6-ジヨード-2-メチルピリジン-3-オールは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: ヒドロキシル基は酸化されて対応するケトンまたはアルデヒドを生成します。
還元: ヨウ素原子は還元されて脱ヨウ素化誘導体を生成します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性媒体中で使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。
主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりピリジンケトンが生成される一方、置換反応によりさまざまな官能基化ピリジン誘導体が生成される可能性があります 。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methylpyridin-3-ol typically involves the iodination of 2-methylpyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4,6-Diiodo-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while substitution reactions can produce various functionalized pyridine derivatives .
科学的研究の応用
4,6-ジヨード-2-メチルピリジン-3-オールは、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物や医薬品の合成のビルディングブロックとして役立ちます。
生物学: 酵素阻害の研究や配位化学におけるリガンドとして使用されます。
工業: 特殊化学品や材料の製造に使用されます.
作用機序
4,6-ジヨード-2-メチルピリジン-3-オールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ヨウ素原子とヒドロキシル基は、活性部位への結合と生物活性調節に重要な役割を果たします。 この化合物は、特定の経路を阻害または活性化して、目的とする治療効果をもたらす可能性があります 。
類似化合物:
2-メチルピリジン-3-オール: ヨウ素原子が含まれていないため、化学反応性と用途が異なります。
4-ヨード-2-メチルピリジン-3-オール: ヨウ素原子が1つだけ含まれており、独自の特性と用途があります。
6-ヨード-2-メチルピリジン-3-オール: 4-ヨード-2-メチルピリジン-3-オールに似ていますが、ヨウ素原子が異なる位置にあります.
類似化合物との比較
2-Methylpyridin-3-ol: Lacks the iodine atoms, resulting in different chemical reactivity and applications.
4-Iodo-2-methylpyridin-3-ol: Contains only one iodine atom, leading to distinct properties and uses.
6-Iodo-2-methylpyridin-3-ol: Similar to 4-Iodo-2-methylpyridin-3-ol but with the iodine atom at a different position.
Uniqueness: The dual iodination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
188923-76-4 |
|---|---|
分子式 |
C6H5I2NO |
分子量 |
360.92 g/mol |
IUPAC名 |
4,6-diiodo-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5I2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |
InChIキー |
NEQZEMWIDPMUBC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




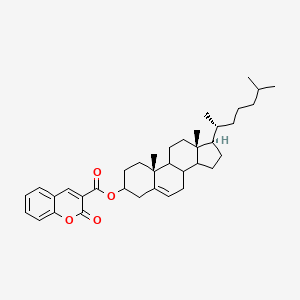
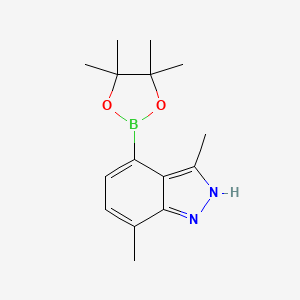
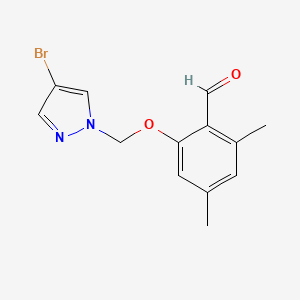
![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)
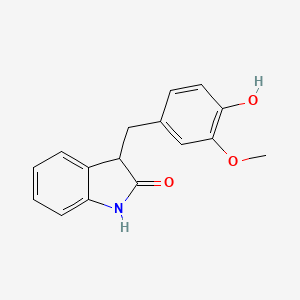
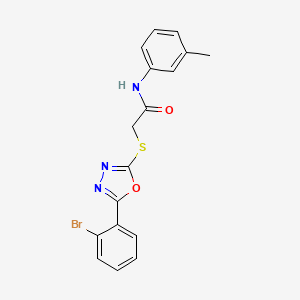
![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
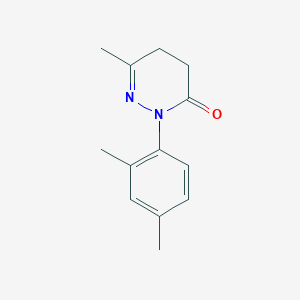
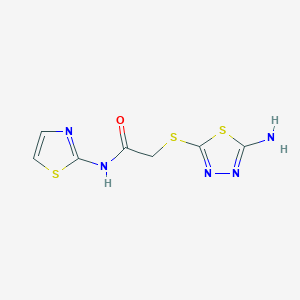
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
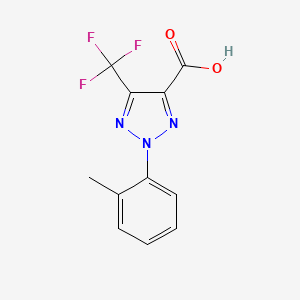
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
